3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-18(22-20-24-23-19(27-20)14-9-11-21-12-10-14)15-5-4-8-17(13-15)26-16-6-2-1-3-7-16/h1-13H,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQRZBLBLKTJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling with Phenoxybenzoyl Chloride: The oxadiazole intermediate is then reacted with phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring demonstrates electrophilic character at specific positions, enabling substitution reactions. Key observations include:
These reactions typically proceed under anhydrous conditions to preserve the oxadiazole ring integrity .
Acylation and Amidation
The benzamide group participates in classical acylation reactions:
Key Example
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Reagent : Benzoyl chloride (2.44 mL, 21.05 mmol)
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Conditions : Anhydrous dioxane, Na₂CO₃, 24h at RT
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Product : N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide (Yield: 81%, m.p. 188–189°C)
This demonstrates the compound’s ability to act as a nucleophile in acyl transfer reactions.
Ring-Opening Reactions
The 1,3,4-oxadiazole ring undergoes controlled cleavage under specific conditions:
Cross-Coupling Reactions
The pyridinyl group enables metal-catalyzed coupling:
Pd-mediated Suzuki Reaction
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Reactant : Arylboronic acid (1.2 eq)
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Conditions : DME/H₂O (3:1), 90°C, 12h
Photocatalytic Modifications
Recent advances employ visible-light-mediated transformations:
| Catalyst System | Substrate Scope | Yield Range | Source |
|---|---|---|---|
| Eosin-Y/O₂/CBr₄ | Electron-deficient arenes | 85–94% | |
| Ru(bpy)₃Cl₂/Blue LED | Alkenes/alkynes | 72–88% |
Biological Activation Pathways
While not traditional "reactions," the compound undergoes enzymatic transformations in vivo:
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Cytochrome P450 Oxidation : Hydroxylation at pyridine C-3 position
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Esterase Hydrolysis : Cleavage of benzamide to carboxylic acid metabolites
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of suitable pyridine derivatives with oxadiazole precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The presence of the pyridine moiety is thought to enhance its interaction with cellular targets involved in cancer progression . Further investigations into its mechanism of action are ongoing.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Modifications to the phenoxy and pyridine groups can significantly influence their pharmacological profiles. For example, substituents on the phenoxy ring can enhance lipophilicity and cellular uptake, while variations in the oxadiazole ring may affect binding affinity to biological targets .
Case Studies
-
Antimicrobial Efficacy
A study conducted by Prabhakar et al. evaluated a series of oxadiazole derivatives for their antimicrobial activity. Among these, compounds structurally related to this compound showed promising results against both gram-positive and gram-negative bacteria using standard disc diffusion methods . -
Cytotoxicity Against Cancer Cells
In another investigation, a derivative of this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as a lead compound for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs of 3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide, highlighting substituent differences and associated biological activities:
Key Research Findings and Activity Trends
Antifungal Activity
- LMM5 and LMM11 : These sulfamoyl-substituted analogs demonstrated potent antifungal activity against C. albicans, with MIC values ranging from 12.5–50 μg/mL. Their mechanism involves inhibition of thioredoxin reductase (Trr1), a critical enzyme in fungal redox homeostasis .
- Comparison with Target Compound: The target molecule lacks the sulfamoyl group but features a pyridin-4-yl group.
Antibacterial Activity
- OZE-II : Exhibited broad-spectrum activity against S. aureus (MIC = 8 μg/mL), attributed to its 3,5-dimethoxyphenyl and sulfonyl groups, which may disrupt bacterial membrane integrity .
- Target Compound: The 3-phenoxy group may offer similar steric bulk to OZE-II’s dimethoxyphenyl, but the absence of a sulfonyl moiety could reduce membrane-targeting efficacy.
Enzyme Inhibition
- Derivative 6a : Inhibited human carbonic anhydrase II (hCA II) with an IC₅₀ of 0.89 μM. The ethylthio and sulfonyl groups facilitated hydrophobic interactions within the enzyme’s active site .
- Target Compound : The pyridin-4-yl group’s nitrogen could mimic sulfonamide interactions in hCA II, but this remains speculative without direct testing.
Structural Insights
Structure-Activity Relationship (SAR) Analysis
- Role of Pyridin-4-yl : Enhances solubility and π-π interactions, as seen in crystallography studies . This group may compensate for the lack of sulfamoyl/sulfonyl moieties in other analogs.
- Sulfamoyl/Sulfonyl vs. Phenoxy: Sulfamoyl groups in LMM5/LMM11 directly engage in hydrogen bonding with Trr1, whereas the phenoxy group’s ether linkage may limit such interactions unless paired with complementary targets.
Biological Activity
3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring fused with a pyridine and phenoxy group, contributing to its unique biological profile. The oxadiazole moiety is known for enhancing bioactivity in various derivatives, making it a valuable scaffold in drug design.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against a range of bacteria including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans . The presence of specific substituents on the phenyl ring can enhance this activity by increasing solubility and interaction with microbial targets.
Anticancer Properties
The compound's anticancer potential is particularly noteworthy. Recent studies have shown that 1,3,4-oxadiazole derivatives can induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 . For example, in MCF-7 breast cancer cells, compounds similar to this compound were found to increase p53 expression and promote cell death through caspase activation .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The activation of apoptotic pathways through the modulation of p53 and caspases.
- Antimicrobial Mechanisms : Disruption of bacterial cell membranes and inhibition of essential cellular processes.
- Enzyme Inhibition : Some derivatives have been shown to inhibit carbonic anhydrases selectively, which can be leveraged for therapeutic interventions in cancer .
Case Study 1: Antimicrobial Efficacy
In a comparative study examining the antimicrobial efficacy of various oxadiazole derivatives, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 20 µg/mL |
Case Study 2: Anticancer Activity
In vitro studies conducted on MCF-7 cells revealed that treatment with the compound resulted in an IC50 value of approximately 0.65 µM. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| Control | MCF-7 | >100 |
Q & A
Q. What are the recommended synthetic routes for 3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how can purity be optimized?
- Methodological Answer : The synthesis involves sequential coupling reactions. First, prepare the pyridinyl-oxadiazole core via cyclization of a hydrazide derivative with a carboxylic acid under dehydrating conditions (e.g., POCl₃ or H₂SO₄) . Next, introduce the phenoxybenzamide moiety through amide coupling using carbodiimide reagents (e.g., EDC/HOBt) . Purification is critical: recrystallization from DMSO/water mixtures or gradient HPLC (≥95% purity) is recommended . Monitor intermediates via TLC and confirm final product purity via ¹H/¹³C NMR and HRMS .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.0–8.5 ppm) and oxadiazole/pyridine signals .
- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, R factor ≤0.05) confirms bond lengths (e.g., oxadiazole C–N: ~1.30 Å) and dihedral angles between aromatic planes .
- HPLC-MS : Employ C18 columns with acetonitrile/water gradients (0.1% formic acid) for retention time reproducibility .
Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–10, 37°C) for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability : Heat samples to 40–80°C for 48 hours. Use DSC/TGA to detect melting point shifts or decomposition .
- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with bacterial enzyme targets (e.g., acyl carrier protein synthase)?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based assays (e.g., NADH oxidation) to measure inhibition of AcpS-PPTase activity . Include positive controls (e.g., triclosan) and negative controls (DMSO vehicle).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- Mutagenesis : Engineer bacterial strains with AcpS-PPTase mutations (e.g., active-site residues) to validate target specificity .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Dose-Response Reproducibility : Test multiple batches (≥3) to rule out synthetic variability. Use standardized MIC/MBC protocols for antibacterial assays .
- Cell Line Validation : Confirm cytotoxicity in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
- Methodological Answer :
- Substituent Screening : Replace the phenoxy group with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups to modulate lipophilicity (logP) .
- Oxadiazole Isosteres : Test 1,2,4-thiadiazole or 1,3,4-triazole analogs for improved metabolic stability .
- Pharmacokinetic Modeling : Use SwissADME to predict absorption/distribution and refine substituents for enhanced bioavailability .
Q. What computational approaches predict binding modes with target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into AcpS-PPTase’s crystal structure (PDB: 1F80). Focus on hydrogen bonds (e.g., oxadiazole N–H⋯O) and π-π stacking (pyridine vs. Phe residues) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD ≤2.0 Å) .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding and prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
